molecular formula C12H17N3O2 B8472323 Tert-butyl 1-(pyridazin-3-yl)cyclopropylcarbamate

Tert-butyl 1-(pyridazin-3-yl)cyclopropylcarbamate

Cat. No.: B8472323
M. Wt: 235.28 g/mol
InChI Key: BZTAKEDQRDANQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(pyridazin-3-yl)cyclopropylcarbamate is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl N-(1-pyridazin-3-ylcyclopropyl)carbamate

InChI

InChI=1S/C12H17N3O2/c1-11(2,3)17-10(16)14-12(6-7-12)9-5-4-8-13-15-9/h4-5,8H,6-7H2,1-3H3,(H,14,16)

InChI Key

BZTAKEDQRDANQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=NN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 1-(furan-2-yl)cyclopropylcarbamate (2.15 g, 9.64 mmol, 1.0 eq) in acetone (86 ml) and water (86 ml) was purged N2 and cooled to −20° C. NaHCO3 (1.62 g, 19.28 mmol, 2.0 eq) and N-bromosuccinimide (2.23 g, 12.52 mmol, 1.3 eq) were added to the mixture at −20° C. which was stirred at the same temperature for 2 hr. To the reaction mixture at −20° C. was added THF (4.3 ml) and the temperature raised to 0° C. over 30 min. Acetone was removed from the reaction mixture by a stream of N2 and to the residue at 0° C. was added isopropanol (86 ml) followed by hydrazine hydrate (12.9 ml). The reaction mixture was stirred at r.t. overnight. Product formation was confirmed by LCMS. After removal of the solvent by vacuum, the residue was diluted with water and extracted with EtOAc. The organic was washed with brine, dried over Na2SO4, filtered and concentrated. The crude product was purified by silica gel (60-120) column chromatography using 4% MeOH/CHCl3 as eluent. Yield: 0.8 g (36%). 1H NMR (400 MHz, CDCl3): δ8.95 (d, J=3.6 Hz, 1H), 7.53 (d, J=8 Hz, 1H), 7.39 (m, 1H), 5.45 (bs, 1H), 1.82 (m, 2H), 1.46 (s, 9H) 1.24 (m, 2H). LCMS: (ES+) m/z=236.2 (M+H)+
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
86 mL
Type
solvent
Reaction Step One
Name
Quantity
86 mL
Type
solvent
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
Quantity
2.23 g
Type
reactant
Reaction Step Two
Name
Quantity
4.3 mL
Type
solvent
Reaction Step Three

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